N-Ethyl-N-phenylthiocarbamoyl chloride
Overview
Description
N-Ethyl-N-phenylthiocarbamoyl chloride is a biochemical compound with a molecular formula of C9H10ClNS and a molecular weight of 199.7 . It is available for research use .
Molecular Structure Analysis
The molecular structure of N-Ethyl-N-phenylthiocarbamoyl chloride consists of 9 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 1 sulfur atom .Scientific Research Applications
Crystal Structure Analysis
N-Ethyl-N-phenylthiocarbamate, a related compound, has been studied for its crystal structure, revealing substantial π-electron density delocalization in the OC(=S)NH chromophore, indicative of its chemical reactivity and potential applications in materials science and molecular engineering (Taylor & Tiekink, 1994).
Metal Chelation Properties
Dithiocarbamates, including derivatives like N-Ethyl-N-phenylthiocarbamoyl chloride, are known for strong and selective metal ion binding. This property is utilized in synthesizing metal complexes with potential applications in medicine and catalysis (Awang, Nordin, Rashid, & Kamaludin, 2015).
Coordination Chemistry
Studies on N-alkyl-N-phenyl dithiocarbamates, closely related to N-Ethyl-N-phenylthiocarbamoyl chloride, have revealed their ability to form complex structures with metals, highlighting their potential in creating novel coordination compounds for various applications (Onwudiwe & Ajibade, 2010).
Thermal Properties and Kinetics
The thermal properties and kinetics of cure of N-ethyl-N-phenyldithiocarbamates, which are structurally similar to N-Ethyl-N-phenylthiocarbamoyl chloride, have been explored, providing insights into their stability and reactivity under various conditions (Ondrušová, Jóna, & Simon, 2004).
Application in Polymer Stabilization
Research has been conducted on compounds like Ethyl-N-phenylmaleimide-4-carboxylate for stabilizing polymers against laser radiation, suggesting potential applications of N-Ethyl-N-phenylthiocarbamoyl chloride in enhancing polymer durability (Abdel-Naby & Nouh, 2002).
Safety And Hazards
properties
IUPAC Name |
N-ethyl-N-phenylcarbamothioyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNS/c1-2-11(9(10)12)8-6-4-3-5-7-8/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYNZSEBRNMKJIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=S)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70374543 | |
Record name | Ethyl(phenyl)carbamothioyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70374543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Ethyl-N-phenylthiocarbamoyl chloride | |
CAS RN |
35517-93-2 | |
Record name | Ethyl(phenyl)carbamothioyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70374543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 35517-93-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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